molecular formula C14H13ClN2O3 B2390092 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide CAS No. 117459-38-8

2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide

Cat. No. B2390092
M. Wt: 292.72
InChI Key: XKCUEYYBBXOLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Chloroacetyl)amino]-N-(2-furylmethyl)benzamide, also known as CAFB, is an organic compound with the empirical formula C14H12ClNO3. It is a product used for proteomics research applications .


Molecular Structure Analysis

The molecular formula of 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide is C14H13ClN2O3, and its molecular weight is 292.72 .


Physical And Chemical Properties Analysis

2-[(Chloroacetyl)amino]-N-(2-furylmethyl)benzamide is a white solid with a melting point of approximately 172°C. Its molecular formula is C14H13ClN2O3, and its molecular weight is 292.72 .

Scientific Research Applications

  • Synthesis and Derivatives : A study by Alvaro et al. (1998) explored the synthesis of (S)- and (R)-1-(2-Furyl)alkylamines through the addition of organometallic reagents to imines derived from 2furaldehyde and (S)-valinol. This research contributes to understanding the broader chemical context in which 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide can be synthesized and applied.

  • Cancer Research and Antiproliferative Activity : Research by Youssef et al. (2020) on N-Alkyl-2-(substitutedbenzamido) benzamides, which include compounds related to 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide, showed that these compounds were potent in cytotoxic activities against cancer cell lines.

  • Histone Deacetylase Inhibitory Activity : A study by Suzuki et al. (1999) evaluated benzamide derivatives for their inhibitory activity against histone deacetylase. They found that some of these derivatives showed significant antitumor activity in vivo, highlighting the potential therapeutic applications of benzamide derivatives in cancer treatment.

  • Melanotropic Carriers and Imaging Agents : Benzamide derivatives, similar to 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide, have been used as melanotropic carriers for radioisotopes and metals, as described by Oltmanns et al. (2009). This research shows the versatility of benzamide derivatives in medical imaging and targeted drug delivery.

  • Antimicrobial and Antitubercular Activities : The study by Ilango & Arunkumar (2011) on novel trihydroxy benzamido azetidin-2-one derivatives demonstrated antimicrobial and antitubercular activities. This suggests potential applications of benzamide derivatives in the treatment of infectious diseases.

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-8-13(18)17-12-6-2-1-5-11(12)14(19)16-9-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUEYYBBXOLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide

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